molecular formula C15H13N B1582135 1-Phenyl-3,4-dihydroisoquinoline CAS No. 52250-50-7

1-Phenyl-3,4-dihydroisoquinoline

Cat. No.: B1582135
CAS No.: 52250-50-7
M. Wt: 207.27 g/mol
InChI Key: CTOQBSUYGFNMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C15H13N. It is a derivative of isoquinoline, characterized by the presence of a phenyl group attached to the nitrogen-containing heterocycle.

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-3,4-dihydroisoquinoline are monoamine oxidase (MAO)-A and -B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) . These enzymes play crucial roles in the nervous system. Monoamine oxidases are involved in breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Acetylcholine esterase and butyrylcholine esterase are responsible for the breakdown of the neurotransmitter acetylcholine, which is important for memory and learning .

Mode of Action

This compound interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of certain neurotransmitters in the brain, leading to an increase in their levels . For example, it has been found that the best antidepressant effect of certain derivatives of this compound are likely mediated by an increase in central nervous system serotonin (5-HT) and norepinephrine (NE) .

Biochemical Pathways

The action of this compound affects the biochemical pathways of the neurotransmitters it helps to preserve. By inhibiting the enzymes that break down these neurotransmitters, it indirectly influences the signaling pathways that these neurotransmitters are involved in. This can lead to changes in mood, pain perception, and seizure threshold .

Result of Action

The result of the action of this compound is an increase in the levels of certain neurotransmitters in the brain. This can lead to various effects at the molecular and cellular level, including changes in neuronal signaling and synaptic plasticity. In particular, certain derivatives of this compound have been found to exhibit potent antidepressant activity and display antidepressant effects in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

1-Phenyl-3,4-dihydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO)-A and -B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE)

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to exhibit antidepressant and anticonvulsant activities in a dose-dependent manner . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to increase levels of central nervous system neurotransmitters such as serotonin (5-HT) and norepinephrine (NE), which are crucial for mood regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits MAO-A and -B, which are enzymes responsible for the breakdown of neurotransmitters like serotonin and norepinephrine . By inhibiting these enzymes, this compound increases the availability of these neurotransmitters, thereby exerting its antidepressant effects. Additionally, it may modulate gene expression related to neurotransmitter synthesis and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored under dry, room temperature conditions . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, prolonged exposure to this compound has shown sustained antidepressant and anticonvulsant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that its antidepressant and anticonvulsant activities are dose-dependent, with significant effects observed at doses ranging from 10 to 30 mg/kg . At higher doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A and -B, which are involved in the metabolism of neurotransmitters . By inhibiting these enzymes, the compound affects the metabolic flux and levels of metabolites like serotonin and norepinephrine, contributing to its therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. For example, its ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .

Chemical Reactions Analysis

1-Phenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like palladium or selenium for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions include isoquinoline and tetrahydroisoquinoline derivatives .

Scientific Research Applications

1-Phenyl-3,4-dihydroisoquinoline has several scientific research applications:

Comparison with Similar Compounds

1-Phenyl-3,4-dihydroisoquinoline can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their chemical properties and biological activities. For instance, 1-phenyl-1,2,3,4-tetrahydroisoquinoline is more reduced and may exhibit different reactivity compared to this compound.

Properties

IUPAC Name

1-phenyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOQBSUYGFNMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346144
Record name 1-Phenyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52250-50-7
Record name 1-Phenyl-3,4-dihydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3,4-dihydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-3,4-DIHYDROISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

75.5 g (532 mmol, 1.2 eq.) of P2O5 are added with stirring to a solution of 100.0 g (446 mmol) of N-(2-phenylethyl)benzamide in 375 ml of xylene. 124.1 ml (1.34 mol, 3.0 eq.) of PPCl3 are subsequently added, and the reaction mixture is refluxed with TLC monitoring. When the conversion is complete, the reaction solution is poured while hot onto ice and carefully adjusted to pH=12 using 20% NaOH. The phosphate which precipitates in the process is dissolved by addition of water. The product is subsequently extracted with toluene, converted into the hydrochloride using 1 N HCl and extracted with sufficient water. The aqueous phase is rendered basic again using 20% NaOH with ice-cooling, the reaction product is extracted with toluene, dried over MgSO4 and evaporated to dryness under reduced pressure, giving 89.7 g (432.9 mmol) of a viscous yellow oil, corresponding to 97% of theory.
Name
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PPCl3
Quantity
124.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-3,4-dihydroisoquinoline
Reactant of Route 2
1-Phenyl-3,4-dihydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Phenyl-3,4-dihydroisoquinoline
Reactant of Route 4
1-Phenyl-3,4-dihydroisoquinoline
Reactant of Route 5
Reactant of Route 5
1-Phenyl-3,4-dihydroisoquinoline
Reactant of Route 6
1-Phenyl-3,4-dihydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.